molecular formula C17H18N4O B7492877 1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide

1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B7492877
M. Wt: 294.35 g/mol
InChI Key: FMXZPVYYHOMEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide, also known as JNJ-5207852, is a small molecule inhibitor that has shown potential in the treatment of various diseases. The compound has been extensively studied for its mechanism of action and its biochemical and physiological effects on the human body.

Mechanism of Action

1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide is a selective inhibitor of the transcription factor c-Jun N-terminal kinase (JNK). JNK is involved in many cellular processes, including inflammation, apoptosis, and cell differentiation. By inhibiting JNK, 1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide can reduce inflammation and cell proliferation, making it a potential treatment for various diseases.
Biochemical and Physiological Effects:
1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide has been shown to have anti-inflammatory effects in pre-clinical studies. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has been studied for its potential in the treatment of arthritis, cancer, and other diseases.

Advantages and Limitations for Lab Experiments

1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its mechanism of action and its potential in the treatment of various diseases. However, like any compound, it has limitations, including its specificity and potential off-target effects.

Future Directions

There are several future directions for the study of 1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide. One potential direction is the development of new analogs with improved potency and specificity. Another direction is the study of 1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide in combination with other drugs for the treatment of various diseases. Additionally, further pre-clinical and clinical studies are needed to determine the safety and efficacy of 1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide in humans.
Conclusion:
In conclusion, 1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide is a small molecule inhibitor that has shown potential in the treatment of various diseases. Its mechanism of action involves the inhibition of JNK, a transcription factor involved in many cellular processes. The compound has been extensively studied for its biochemical and physiological effects and has shown promising results in pre-clinical studies. While there are limitations to its use, 1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide has several advantages for lab experiments and has several future directions for study.

Synthesis Methods

The synthesis of 1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide involves the reaction of 3,4-dihydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide with 1-phenylethylamine and 1,3-dimethyl-3,4-dihydro-2H-pyrazolo[3,4-b]pyridin-5-amine. The reaction is carried out in the presence of a catalyst and under specific conditions to yield the final product.

Scientific Research Applications

1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide has been studied extensively for its potential in the treatment of various diseases. It has been shown to have anti-inflammatory effects and has been studied for its potential in the treatment of arthritis. It has also been studied for its potential in the treatment of cancer and has shown promising results in pre-clinical studies.

properties

IUPAC Name

1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-11(13-7-5-4-6-8-13)19-17(22)14-9-15-12(2)20-21(3)16(15)18-10-14/h4-11H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXZPVYYHOMEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C(=O)NC(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.